An In-Depth Technical Guide to the Physiological Role of PTH(1-38) in Calcium Homeostasis
An In-Depth Technical Guide to the Physiological Role of PTH(1-38) in Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physiological functions of the N-terminal fragment of Parathyroid Hormone, PTH(1-38), with a focus on its intricate role in the regulation of calcium homeostasis. It is designed to serve as a foundational resource for researchers and drug development professionals, offering not only a deep dive into the molecular mechanisms but also practical, field-proven experimental methodologies.
Introduction: Beyond the Intact Hormone - The Significance of PTH(1-38)
Parathyroid Hormone (PTH) is the principal endocrine regulator of calcium and phosphate metabolism. While the full-length 84-amino acid peptide, PTH(1-84), is the primary secreted form, extensive research has demonstrated that the biological activity resides within the N-terminal region.[1] N-terminal fragments, such as PTH(1-38), are generated through cleavage in the liver and kidneys and are recognized as possessing high-affinity binding and functional activity at the PTH/PTH-related peptide receptor (PTH1R).[1]
The study of PTH(1-38) is paramount for several reasons. Firstly, it serves as a powerful tool to dissect the specific signaling pathways and physiological responses mediated by the N-terminal domain of PTH, independent of the C-terminal portion. Secondly, synthetic analogues of this N-terminal region, such as Teriparatide (PTH(1-34)), have been successfully translated into therapeutic agents for osteoporosis, highlighting the drug development potential of understanding these fragments.[2] This guide will elucidate the nuanced role of PTH(1-38) in orchestrating calcium balance through its actions on bone, the kidneys, and indirectly, the intestine.
Molecular Profile and Receptor Interaction of PTH(1-38)
The physiological effects of PTH(1-38) are initiated by its binding to the PTH1R, a class B G-protein-coupled receptor (GPCR).[3] This interaction is a critical determinant of the subsequent intracellular signaling cascade and the ultimate physiological response.
Comparative Receptor Binding and Affinity
Both PTH(1-84) and its N-terminal fragments, including PTH(1-38), bind to the PTH1R. However, there can be differences in their binding affinities. Studies comparing various forms of PTH have shown that recombinant hPTH(1-84) can exhibit a higher binding affinity (lower Kd) than chemically synthesized hPTH(1-84).[4] While direct, extensive comparative studies between PTH(1-38) and PTH(1-84) are not abundantly reported in all contexts, it is generally accepted that N-terminal fragments like PTH(1-34) and PTH(1-38) retain high-affinity binding necessary for receptor activation.[1] The binding kinetics, including association and dissociation rates, can also differ between PTH and PTHrP, influencing the duration of the signaling response.[5]
| Ligand | Apparent Kd (nM) | Cell Line | Reference |
| Recombinant hPTH(1-84) | 9.5 | LLC-PK1 | [4] |
| Chemically Synthesized hPTH(1-84) | 18 | LLC-PK1 | [4] |
| [Gln26]hPTH(1-84) (QPTH) | 23 | LLC-PK1 | [4] |
Signal Transduction Pathways
Upon binding of PTH(1-38) to the PTH1R, a conformational change in the receptor activates intracellular signaling pathways, primarily through the coupling of G-proteins.[6]
-
cAMP/PKA Pathway: The canonical signaling pathway involves the activation of adenylyl cyclase by the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, mediating many of PTH's effects on bone and kidney cells.[7]
-
PLC/PKC Pathway: The PTH1R can also couple to the Gαq subunit, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, and DAG activates Protein Kinase C (PKC).[7] While the cAMP/PKA pathway is considered the major mediator of many of PTH's actions, the PLC/PKC pathway also plays a significant role in modulating cellular responses.[8]
Diagram: PTH(1-38) Signaling Pathways
Caption: PTH(1-38) binding to PTH1R activates both Gαs and Gαq signaling pathways.
Physiological Actions of PTH(1-38) in Target Organs
The integrated physiological response to PTH(1-38) is a result of its coordinated actions on bone, the kidneys, and indirectly, the intestine.
Bone: A Duality of Anabolic and Catabolic Effects
The effect of PTH(1-38) on bone is remarkably dependent on the mode of administration.[9]
-
Continuous Exposure (Catabolic Effect): Continuous infusion of PTH(1-38) mimics hyperparathyroidism and leads to a net catabolic effect on bone.[9] This is characterized by increased bone resorption. The mechanism involves the sustained stimulation of osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and a decrease in the expression of its decoy receptor, Osteoprotegerin (OPG).[9] This shift in the RANKL/OPG ratio promotes the differentiation and activity of osteoclasts, leading to the breakdown of bone matrix and the release of calcium and phosphate into the circulation.[10]
-
Intermittent Exposure (Anabolic Effect): In contrast, intermittent administration of PTH(1-38) has a predominantly anabolic effect, leading to an increase in bone mass and strength.[11] This anabolic window is thought to be mediated by several mechanisms, including the stimulation of pre-osteoblast proliferation and differentiation, and the inhibition of osteoblast apoptosis.[11] This is the principle behind the therapeutic use of PTH analogues in osteoporosis.[2]
Kidney: Fine-Tuning Mineral Reabsorption and Vitamin D Synthesis
The kidneys are a primary target for PTH(1-38) in the acute regulation of calcium and phosphate homeostasis.
-
Calcium Reabsorption: PTH(1-38) enhances the reabsorption of calcium in the distal tubules of the nephron.[12] This action is crucial for conserving calcium and raising serum calcium levels.
-
Phosphate Excretion: Conversely, PTH(1-38) inhibits the reabsorption of phosphate in the proximal tubules, leading to increased phosphate excretion (phosphaturia).[4] This is important because it prevents the formation of calcium-phosphate precipitates in the plasma as calcium levels rise.
-
Vitamin D Activation: PTH(1-38) stimulates the activity of the enzyme 1α-hydroxylase in the proximal tubules. This enzyme is responsible for converting 25-hydroxyvitamin D into its active form, 1,25-dihydroxyvitamin D (calcitriol).[4]
Intestine: Indirect Enhancement of Calcium Absorption
The effect of PTH(1-38) on intestinal calcium absorption is indirect and is mediated by its stimulation of calcitriol production in the kidneys.[4] Calcitriol then acts on the intestinal epithelial cells to increase the absorption of dietary calcium.
Experimental Methodologies for Studying PTH(1-38) Function
A thorough understanding of PTH(1-38) physiology relies on robust and well-validated experimental protocols. This section provides an overview of key methodologies.
Synthesis and Purification of PTH(1-38)
For research purposes, PTH(1-38) is typically synthesized using solid-phase peptide synthesis (SPPS), most commonly employing the Fmoc/tBu strategy.[13]
Step-by-Step Overview of Fmoc-based SPPS:
-
Resin Selection and Anchoring: A suitable resin, such as a Rink amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid, is chosen. The first Fmoc-protected amino acid is anchored to the resin.[14]
-
Deprotection: The Fmoc protecting group on the N-terminus of the anchored amino acid is removed using a weak base, typically a solution of piperidine in DMF.[13]
-
Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.[13]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
Repeat Cycles: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the PTH(1-38) sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.[13]
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the synthesized PTH(1-38) are confirmed by analytical RP-HPLC and mass spectrometry.[9]
In Vitro Assays
Radioligand binding assays are a powerful tool for characterizing the interaction of PTH(1-38) with the PTH1R.[2]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the PTH1R (e.g., COS-7, HEK293).[15]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled PTH analogue (e.g., ¹²⁵I-PTH(1-34)), and varying concentrations of unlabeled PTH(1-38) (the competitor).[16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[16]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. From this curve, the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16]
This assay measures the ability of PTH(1-38) to stimulate the production of intracellular cAMP, a key second messenger.
Protocol: cAMP Measurement in Cultured Cells
-
Cell Culture: Plate cells expressing PTH1R (e.g., osteoblastic SaOS-2 cells, renal LLC-PK1 cells) in a multi-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.[16]
-
Stimulation: Treat the cells with varying concentrations of PTH(1-38) for a defined period (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.[8]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PTH(1-38) concentration to generate a dose-response curve and determine the EC₅₀ (the concentration of PTH(1-38) that produces 50% of the maximal response).
This assay assesses the anabolic potential of PTH(1-38) on bone-forming cells.[11]
Protocol: In Vitro Osteoblast Differentiation
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Treatment: Treat the cells with PTH(1-38) either continuously or intermittently over a period of several days to weeks.
-
Assessment of Differentiation Markers:
-
Alkaline Phosphatase (ALP) Activity: Measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay at early time points.[8]
-
Gene Expression: Analyze the expression of osteoblast-specific genes (e.g., Runx2, Osterix, Collagen I, Osteocalcin) by real-time RT-PCR at various time points.[8]
-
-
Assessment of Mineralization: At later time points, stain the cell cultures with Alizarin Red S to visualize and quantify the deposition of a mineralized matrix.[8]
In Vivo Models and Assays
Animal models are indispensable for studying the systemic effects of PTH(1-38) on calcium homeostasis. The parathyroidectomized (PX) rat is a commonly used model to eliminate the influence of endogenous PTH.[9]
Diagram: Experimental Workflow for In Vivo PTH(1-38) Study
Caption: Workflow for assessing PTH(1-38) effects in a parathyroidectomized rat model.
Protocol: Measurement of Serum Ionized Calcium
-
Animal Model: Use parathyroidectomized rats to eliminate endogenous PTH.[9]
-
PTH(1-38) Administration: Administer PTH(1-38) via subcutaneous injection (intermittent) or osmotic minipump (continuous).[9]
-
Blood Sampling: Collect blood samples at various time points after PTH(1-38) administration. It is crucial to handle samples appropriately to prevent changes in pH, which can affect ionized calcium levels.
-
Measurement: Measure ionized calcium concentrations immediately using an ion-selective electrode-based blood gas/electrolyte analyzer.
Conclusion and Future Directions
PTH(1-38) represents a functionally complete N-terminal fragment of parathyroid hormone, capable of eliciting the full spectrum of physiological responses in bone and kidney that are critical for calcium homeostasis. Its dual nature, exhibiting both anabolic and catabolic effects on the skeleton depending on the pattern of exposure, underscores the complexity of PTH signaling and provides a foundation for therapeutic strategies in bone diseases.
The experimental protocols outlined in this guide provide a robust framework for the continued investigation of PTH(1-38) and its analogues. Future research should focus on further dissecting the signaling pathways that differentiate the anabolic and catabolic responses to PTH. A deeper understanding of the structural basis for the interaction between PTH(1-38) and the PTH1R, and the downstream consequences of this interaction, will be instrumental in the design of novel, more effective, and safer therapeutics for a range of skeletal and mineral metabolism disorders.
References
-
Martin, T. J. (2022). PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway. Frontiers in Endocrinology, 12, 808922. [Link]
-
Cary, B. P., Gerrard, E. J., Belousoff, M. J., Fletcher, M. M., Jiang, Y., Russell, I. C., Piper, S. J., Wootten, D., & Sexton, P. M. (2022). Molecular insights into peptide agonist engagement with the PTH1 receptor. bioRxiv. [Link]
-
Guo, J., Liu, M., Yang, D., Bou-Gharios, G., & Sakamoto, K. (2018). Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions. Medical Science Monitor, 24, 7628–7640. [Link]
-
Fuller, J. L., Gensure, R. C., & Gardella, T. J. (2018). Continuous Elevation of PTH Increases the Number of Osteoblasts via Both Osteoclast-Dependent and -Independent Mechanisms. Journal of Bone and Mineral Research, 33(5), 877–888. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Ma, Y. L., Cain, R. L., Halladay, D. L., Yang, X., Zeng, Q., Miles, R. R., ... & Onyia, J. E. (2001). Catabolic effects of continuous human PTH (1-38) in vivo is associated with sustained stimulation of RANKL and inhibition of osteoprotegerin and gene-associated bone formation. Endocrinology, 142(9), 4047-4054. [Link]
-
Mayer, E., Riemer, B., Schmid, R., & Buttgereit, F. (1998). Differences in binding affinities of human PTH(1-84) do not alter biological potency: a comparison between chemically synthesized hormone, natural and mutant forms. Journal of endocrinology, 156(3), 487-496. [Link]
-
Souberbielle, J. C., & Cavalier, E. (2019). Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications. Journal of bone metabolism, 26(3), 131–142. [Link]
-
Pioszak, A. A., & Xu, H. E. (2007). Structural characterization of the parathyroid hormone receptor domains determinant for ligand binding. Biochemical Society Transactions, 35(4), 727-730. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
Hammonds, R. G., Jr, Ihle, J. N., & Tuan, P. T. (1989). Purification and characterization of recombinant human parathyroid hormone-related protein. The Journal of biological chemistry, 264(25), 14806–14811. [Link]
-
Pioszak, A. A., & Xu, H. E. (2008). Structural basis for parathyroid hormone-related protein binding to the parathyroid hormone receptor and design of conformation-selective peptides. The Journal of biological chemistry, 283(40), 27404–27414. [Link]
-
Kritmetapak, K., Kumar, R., & Kumar, V. (2021). Parathyroid hormone assay standardization in CKD-MBD: resolving heterogeneity for precision medicine. Frontiers in Endocrinology, 12, 737885. [Link]
-
Bouassida, A., Latiri, I., Bouassida, S., & Zalleg, D. (2006). Parathyroid hormone and physical exercise: a brief review. Journal of sports science & medicine, 5(3), 367–374. [Link]
-
Zhao, Y., Su, S., & Li, X. (2023). The functional domains of the PTHrP protein. ResearchGate. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Zhao, L. H., Ma, X. Y., Liu, H. D., & Xu, H. E. (2021). Structural comparisons and dynamics of the peptide-bound PTH1R-Gs complexes. ResearchGate. [Link]
-
Cavalier, E., & Delanaye, P. (2015). Considerations in parathyroid hormone testing. Clinical chemistry and laboratory medicine, 53 Suppl 2, s1417-s1422. [Link]
-
Krishnan, V., Ma, Y. L., & Onyia, J. E. (2003). Parathyroid hormone bone anabolic action requires Cbfa1/Runx2-dependent signaling. Molecular endocrinology, 17(3), 443-453. [Link]
-
Limb, G. A. (1996). Radioligand binding methods: practical guide and tips. Molecular and cellular endocrinology, 125(1-2), 1-13. [Link]
-
Wang, N., & Li, Y. (2023). PTH and the Regulation of Mesenchymal Cells within the Bone Marrow Niche. International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
Shimizu, N., & Gardella, T. J. (2002). Purification and characterization of a receptor for human parathyroid hormone and parathyroid hormone-related peptide. The Journal of biological chemistry, 277(35), 31414–31419. [Link]
-
Limb, G. A. (1996). Radioligand binding methods: practical guide and tips. ResearchGate. [Link]
- Kérouri, S., & Török, B. (2015). Continuous flow peptide synthesis.
-
Blaine, J., & Wein, A. J. (2014). Parathyroid hormone and the regulation of renal tubular calcium transport. Current opinion in nephrology and hypertension, 23(4), 389–394. [Link]
-
Sturgeon, C., & Cavalier, E. (2017). Perspective and priorities for improvement of parathyroid hormone (PTH) measurement – A view from the IFCC Working Group for PTH. Clinica Chimica Acta, 467, 42-47. [Link]
-
Cardillo, G. (2012). Synthesis of Modified Amino Acids and Insertion in Peptides and Mimetics. AMS Tesi di Dottorato. [Link]
-
Cary, B. P., Gerrard, E. J., Belousoff, M. J., Fletcher, M. M., Jiang, Y., Russell, I. C., ... & Sexton, P. M. (2022). Kinetic and Thermodynamic Insights on Agonist Interactions with the Parathyroid Hormone Receptor-1 from a New NanoBRET assay. bioRxiv. [Link]
-
Kritmetapak, K., Kumar, R., & Kumar, V. (2021). Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure. Clinical chemistry, 67(6), 844–853. [Link]
-
Gesty-Palmer, D., & Vilardaga, J. P. (2015). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature reviews. Endocrinology, 11(10), 575–586. [Link]
-
Vilardaga, J. P., & Jean-Alphonse, F. G. (2015). Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling. The Biochemical journal, 469(2), 255–266. [Link]
-
Dean, T., Ling, S., & Gardella, T. J. (2020). Comparable Initial Engagement of Intracellular Signaling Pathways by Parathyroid Hormone Receptor Ligands Teriparatide, Abaloparatide, and Long Acting PTH. JBMR plus, 4(11), e10419. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 4. Differences in binding affinities of human PTH(1-84) do not alter biological potency: a comparison between chemically synthesized hormone, natural and mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Purification and characterization of recombinant human parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. jssm.org [jssm.org]
- 12. Parathyroid hormone and the regulation of renal tubular calcium transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of a receptor for human parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
